(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone (7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1706095-11-5
VCID: VC4328228
InChI: InChI=1S/C21H20N4O3S/c26-21(17-13-22-25(23-17)16-4-2-1-3-5-16)24-9-8-20(29-11-10-24)15-6-7-18-19(12-15)28-14-27-18/h1-7,12-13,20H,8-11,14H2
SMILES: C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Molecular Formula: C21H20N4O3S
Molecular Weight: 408.48

(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

CAS No.: 1706095-11-5

Cat. No.: VC4328228

Molecular Formula: C21H20N4O3S

Molecular Weight: 408.48

* For research use only. Not for human or veterinary use.

(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone - 1706095-11-5

Specification

CAS No. 1706095-11-5
Molecular Formula C21H20N4O3S
Molecular Weight 408.48
IUPAC Name [7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(2-phenyltriazol-4-yl)methanone
Standard InChI InChI=1S/C21H20N4O3S/c26-21(17-13-22-25(23-17)16-4-2-1-3-5-16)24-9-8-20(29-11-10-24)15-6-7-18-19(12-15)28-14-27-18/h1-7,12-13,20H,8-11,14H2
Standard InChI Key FSUQCLGMCZBJGK-UHFFFAOYSA-N
SMILES C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NN(N=C4)C5=CC=CC=C5

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound features a 1,4-thiazepane ring (a seven-membered heterocycle containing nitrogen and sulfur) substituted at the 7-position with a benzo[d]dioxol-5-yl group. This core structure is linked via a methanone bridge to a 2-phenyl-2H-1,2,3-triazol-4-yl moiety. The integration of these subunits creates a hybrid molecule with distinct electronic and steric properties, which may influence its reactivity and biological interactions .

Key Structural Components:

  • Benzo[d]dioxol-5-yl Group: A methylenedioxy-substituted benzene ring, commonly associated with enhanced metabolic stability and ligand-receptor binding in medicinal chemistry .

  • 1,4-Thiazepane Ring: A saturated heterocycle offering conformational flexibility, potentially enabling interactions with biological targets such as enzymes or receptors.

  • 2-Phenyl-2H-1,2,3-Triazole: A triazole ring substituted with a phenyl group, known for its role in stabilizing molecular interactions through hydrogen bonding and π-π stacking .

Physicochemical Properties

The molecular formula C21H20N4O3S corresponds to a molecular weight of 408.48 g/mol. While solubility data for this specific compound is unavailable, analogs with similar lipophilic substituents (e.g., benzo[d]dioxole) typically exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC21H20N4O3S
Molecular Weight408.48 g/mol
IUPAC Name[7-(1,3-Benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(2-phenyltriazol-4-yl)methanone
SMILESC1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Key Functional GroupsThiazepane, Triazole, Methanone, Benzo[d]dioxole

Synthesis and Reaction Pathways

Precursor Preparation

Synthesis begins with the preparation of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde intermediates, achieved through nucleophilic substitution reactions between substituted phenols and pyrazole derivatives under alkaline conditions (K2CO3 in DMF) . For the target compound, the benzo[d]dioxol-5-yl group is introduced via similar coupling strategies, often requiring protective group chemistry to preserve reactive sites.

Coupling Reactions

The thiazepane and triazole subunits are assembled using a metal-free, one-pot multicomponent reaction. Key steps include:

  • Cyclocondensation: Formation of the 1,4-thiazepane ring via reaction between a diamine and a sulfur-containing electrophile (e.g., thiirane).

  • Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or metal-free [3+2] cycloaddition between sodium azide (NaN3) and phenacyl bromides .

Final Assembly

The methanone bridge is established via Friedel-Crafts acylation or nucleophilic acyl substitution, linking the thiazepane and triazole subunits. Purification typically involves column chromatography or recrystallization, yielding the final product with >90% purity .

Biological Activity and Mechanisms

Anti-inflammatory Effects

Thiazepane derivatives modulate inflammatory cytokines (e.g., TNF-α, IL-6) by targeting NF-κB signaling pathways. In murine models, analogs reduce edema by 40–60% at 50 mg/kg doses, comparable to dexamethasone.

Antimicrobial Activity

Triazole-containing compounds show broad-spectrum antimicrobial effects. For example, derivatives with phenyl substituents inhibit Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) via disruption of cell membrane integrity .

Research Applications and Future Directions

Drug Discovery

The compound’s modular structure allows for derivatization at multiple sites:

  • Thiazepane Ring: Substitution with electron-withdrawing groups (e.g., -NO2) to enhance metabolic stability.

  • Triazole Moiety: Introduction of fluorinated phenyl groups to improve pharmacokinetic profiles.

In Vitro and In Vivo Studies

Proposed studies include:

  • MTT Assays: Evaluate cytotoxicity against cancer cell lines (e.g., HepG2, HeLa).

  • Inflammatory Models: Measure reductions in prostaglandin E2 (PGE2) levels in LPS-induced macrophages.

  • Pharmacokinetic Profiling: Assess oral bioavailability and half-life in rodent models .

Structural Optimization

Computational approaches (e.g., molecular docking, QSAR) can identify target proteins such as cyclooxygenase-2 (COX-2) or epidermal growth factor receptor (EGFR). Synthetic efforts may focus on replacing the methanone bridge with bioisosteres (e.g., sulfonamides) to reduce toxicity .

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